An In-depth Technical Guide to (2-Bromoethoxy)-tert-butyldimethylsilane: Properties, Protocols, and Applications
An In-depth Technical Guide to (2-Bromoethoxy)-tert-butyldimethylsilane: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of (2-Bromoethoxy)-tert-butyldimethylsilane. This versatile silyl (B83357) ether is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds.
Core Chemical Properties
(2-Bromoethoxy)-tert-butyldimethylsilane is a colorless liquid at room temperature.[1][2] It is characterized by the presence of a bulky tert-butyldimethylsilyl (TBDMS) protecting group attached to a bromoethoxy moiety. This structure imparts specific reactivity, making it a key building block in multi-step syntheses.
| Property | Value | References |
| Molecular Formula | C₈H₁₉BrOSi | [1][2][3][4][5] |
| Molecular Weight | 239.23 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 70-75 °C at 2.5 mmHg | [1][2][3] |
| Density | 1.115 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.444 | [3] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [3] |
| Solubility | Soluble in organic solvents such as DMF, DCM, THF, and acetone. | [1][6][7][8] |
| Stability | Stable under anhydrous conditions; reacts slowly with moisture. Contains Na₂CO₃ as a stabilizer. | [3] |
| Storage | Store at 2-8°C under an inert atmosphere. | [3][4] |
Synthesis and Reactivity
(2-Bromoethoxy)-tert-butyldimethylsilane is typically synthesized by the reaction of 2-bromoethanol (B42945) with tert-butyldimethylsilyl chloride in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF).[1]
The key to its utility lies in its reactivity. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the TBDMS-protected ethoxyethyl group onto various nucleophiles, including amines and phenols. The TBDMS group is a robust protecting group for the alcohol functionality, stable to a wide range of reaction conditions but readily cleaved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions.
Experimental Protocols
Synthesis of (2-Bromoethoxy)-tert-butyldimethylsilane
Materials:
-
2-Bromoethanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve tert-butyldimethylsilyl chloride (1.0 eq) and imidazole (1.3 eq) in anhydrous DMF.
-
Stir the solution at room temperature.
-
Add 2-bromoethanol (1.0 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 16 hours.
-
Partition the reaction mixture between diethyl ether and water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.[1]
N-Alkylation of Indoles using (2-Bromoethoxy)-tert-butyldimethylsilane
This protocol describes the general procedure for the N-alkylation of an indole (B1671886) derivative.
Materials:
-
Indole substrate
-
(2-Bromoethoxy)-tert-butyldimethylsilane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
Procedure:
-
To a solution of the indole (1.0 eq) in anhydrous acetone, add potassium carbonate (excess, e.g., 2-3 eq).
-
Add (2-Bromoethoxy)-tert-butyldimethylsilane (1.1-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-alkylated indole.[6]
Applications in Drug Development
(2-Bromoethoxy)-tert-butyldimethylsilane is a key intermediate in the synthesis of various biologically active molecules, demonstrating its importance in drug discovery and development.
Synthesis of Arylthioindole Tubulin Polymerization Inhibitors
Arylthioindoles are a class of compounds that have shown potent activity as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[6][9][10][11][12] The synthesis of certain arylthioindole derivatives involves the introduction of a hydroxyethoxy side chain at the 5-position of the indole ring, which is achieved using (2-Bromoethoxy)-tert-butyldimethylsilane.
The general workflow for this synthesis is depicted below:
Synthesis of Dopamine (B1211576) D3 Receptor Agonists
(2-Bromoethoxy)-tert-butyldimethylsilane has also been utilized in the synthesis of selective dopamine D3 receptor agonists. These compounds are of interest for the treatment of various neurological and psychiatric disorders. The logical workflow for such a synthesis often involves the N-alkylation of a suitable amine precursor.
Safety Information
(2-Bromoethoxy)-tert-butyldimethylsilane is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]
Always consult the Safety Data Sheet (SDS) before handling this compound.
References
- 1. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. (2-Bromoethoxy)-tert-butyldimethylsilane 99 86864-60-0 [sigmaaldrich.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. (2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cib.csic.es [cib.csic.es]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Arylthioindoles: Potent Inhibitors of Tubulin Polymerization. 2. Structure−Activity Relationships and Molecular Modeling Studies | Scilit [scilit.com]
- 12. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]


